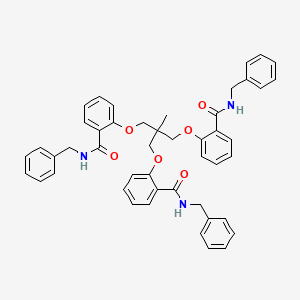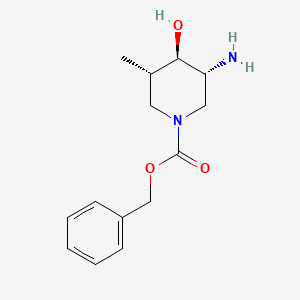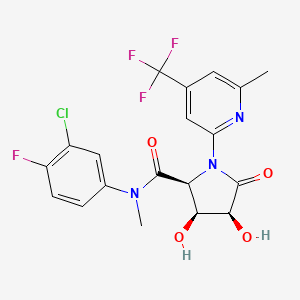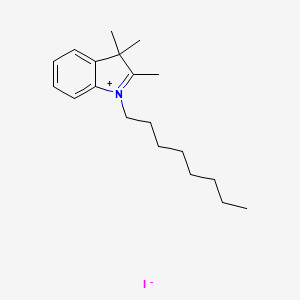![molecular formula C61H76N12O7S B11927233 (2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide](/img/structure/B11927233.png)
(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A947 is a potent and selective proteolysis-targeting chimera molecule that targets the SMARCA2 protein for degradation. It is a valuable tool in cancer research due to its strong binding affinity to the SMARCA2 bromodomain, with a dissociation constant of 93 nanomolar .
準備方法
Synthetic Routes and Reaction Conditions
A947 is synthesized through a series of complex organic reactions. The synthetic route involves the formation of a bifunctional molecule that can bind to both the target protein and an E3 ubiquitin ligase. The key steps include the formation of the bromodomain-binding component and the ligase-binding component, followed by their conjugation to form the final proteolysis-targeting chimera molecule .
Industrial Production Methods
Industrial production of A947 involves large-scale organic synthesis techniques. The process requires stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
化学反応の分析
Types of Reactions
A947 undergoes several types of chemical reactions, including:
Ubiquitination: A947 mediates the ubiquitination of the SMARCA2 protein, marking it for degradation by the proteasome.
Degradation: The ubiquitinated SMARCA2 protein is subsequently degraded by the proteasome, leading to a reduction in its cellular levels.
Common Reagents and Conditions
Major Products
The major product of the reactions involving A947 is the degraded SMARCA2 protein, which is marked for proteasomal degradation through ubiquitination .
科学的研究の応用
A947 is primarily used in cancer research, particularly in studying cancers with mutations in the SMARCA4 gene. The compound is effective in degrading the SMARCA2 protein in SMARCA4-mutant cancer cells, leading to reduced tumor growth and proliferation . Additionally, A947 is used as a tool for target identification and validation in drug discovery .
作用機序
A947 exerts its effects by binding to the SMARCA2 bromodomain and recruiting the von Hippel-Lindau E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein. The degradation of SMARCA2 results in reduced chromatin remodeling activity, which is essential for the survival of SMARCA4-mutant cancer cells .
類似化合物との比較
Similar Compounds
A1155463: Another proteolysis-targeting chimera molecule that targets the SMARCA2 protein for degradation.
A1874: A selective degrader of the SMARCA4 protein, used in similar cancer research applications.
Uniqueness
A947 is unique in its moderate selectivity for the SMARCA2 protein, making it a valuable tool for studying cancers with SMARCA4 mutations. Its strong binding affinity and effective degradation of SMARCA2 set it apart from other similar compounds .
特性
分子式 |
C61H76N12O7S |
|---|---|
分子量 |
1121.4 g/mol |
IUPAC名 |
(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[(1S,5R)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H76N12O7S/c1-36(2)57(61(77)72-34-45(74)26-52(72)60(76)65-37(3)40-9-11-41(12-10-40)58-38(4)64-35-81-58)54-30-55(68-80-54)70-23-16-39(17-24-70)31-69-21-18-46(19-22-69)78-47-27-48(28-47)79-56-25-42(15-20-63-56)73-43-13-14-44(73)33-71(32-43)51-29-50(66-67-59(51)62)49-7-5-6-8-53(49)75/h5-12,15,20,25,29-30,35-37,39,43-48,52,57,74-75H,13-14,16-19,21-24,26-28,31-34H2,1-4H3,(H2,62,67)(H,65,76)/t37-,43-,44+,45+,47?,48?,52-,57+/m0/s1 |
InChIキー |
QQVCUSPUMMUFTD-YOINXCKTSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)N5CCC(CC5)CN6CCC(CC6)OC7CC(C7)OC8=NC=CC(=C8)N9[C@@H]1CC[C@H]9CN(C1)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)N5CCC(CC5)CN6CCC(CC6)OC7CC(C7)OC8=NC=CC(=C8)N9C1CCC9CN(C1)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)




![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)
![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)

![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)



![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)
